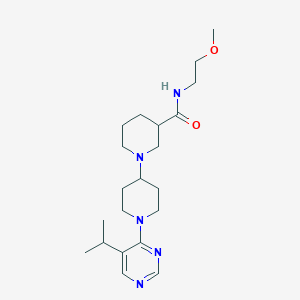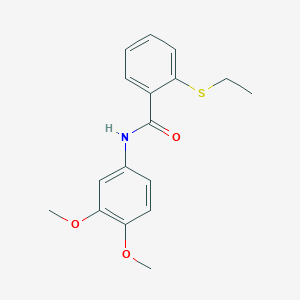![molecular formula C18H16ClNO5 B5394984 2-[(2-chlorobenzoyl)amino]-3-(2,5-dimethoxyphenyl)acrylic acid](/img/structure/B5394984.png)
2-[(2-chlorobenzoyl)amino]-3-(2,5-dimethoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzoyl)amino]-3-(2,5-dimethoxyphenyl)acrylic acid, commonly known as CAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of acrylic acid derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of CAA involves the inhibition of specific enzymes and proteins that play a crucial role in cellular processes. CAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, CAA can induce cell death in cancer cells and promote the differentiation of neural stem cells. Additionally, CAA has been shown to modulate the activity of immune cells, which can be useful in treating autoimmune diseases.
Biochemical and Physiological Effects
CAA has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, CAA induces cell death by activating apoptotic pathways and inhibiting cell proliferation. In neurology, CAA promotes the differentiation of neural stem cells and protects neurons from oxidative stress-induced damage. In immunology, CAA modulates the activity of immune cells, including T cells and dendritic cells, which can be useful in treating autoimmune diseases.
実験室実験の利点と制限
One advantage of using CAA in lab experiments is its specificity towards HDACs, which makes it a useful tool for studying gene expression regulation. Additionally, CAA has shown promising results in various therapeutic applications, which can be useful in drug development. However, one limitation of using CAA in lab experiments is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for CAA research, including:
1. Developing more potent and selective HDAC inhibitors based on the structure of CAA.
2. Studying the potential use of CAA in combination with other anti-cancer agents to enhance its efficacy.
3. Investigating the potential use of CAA in treating other neurodegenerative diseases.
4. Studying the immunomodulatory effects of CAA in various autoimmune diseases.
5. Developing more efficient and cost-effective synthesis methods for CAA.
In conclusion, CAA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity towards HDACs and its various biochemical and physiological effects make it a useful tool for studying gene expression regulation and drug development. However, its potential toxicity and limitations in vivo need to be addressed in future research.
合成法
The synthesis of CAA involves the reaction of 2,5-dimethoxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base, followed by the addition of acrylic acid. The reaction yields CAA, which can be purified using column chromatography.
科学的研究の応用
CAA has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, CAA has shown promising results as an anti-cancer agent by inducing cell death in cancer cells. In neurology, CAA has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, CAA has been studied for its immunomodulatory effects, which can be useful in treating autoimmune diseases.
特性
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(2,5-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-24-12-7-8-16(25-2)11(9-12)10-15(18(22)23)20-17(21)13-5-3-4-6-14(13)19/h3-10H,1-2H3,(H,20,21)(H,22,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSBRBXPEIKYQV-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![3-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5394917.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B5394925.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5394940.png)

![3-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5394945.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5394949.png)
![4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5394957.png)
![2-methyl-N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5394968.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide](/img/structure/B5394974.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-N-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5394986.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5394993.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394997.png)
